6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid
Description
Properties
IUPAC Name |
[6-(cyclopropylmethoxy)-2-fluoropyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c11-9-7(10(13)14)3-4-8(12-9)15-5-6-1-2-6/h3-4,6,13-14H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXOFLPDQHQLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2CC2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178519 | |
| Record name | Boronic acid, B-[6-(cyclopropylmethoxy)-2-fluoro-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-65-8 | |
| Record name | Boronic acid, B-[6-(cyclopropylmethoxy)-2-fluoro-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-(cyclopropylmethoxy)-2-fluoro-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of suitable precursors.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via an O-alkylation reaction, where a cyclopropylmethanol derivative reacts with the pyridine ring.
Fluorination: The fluorine atom is introduced through a halogenation reaction, typically using a fluorinating agent such as diethylaminosulfur trifluoride.
Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction, where a suitable boron reagent reacts with the pyridine ring.
Industrial Production Methods: Industrial production of 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid involves scaling up the synthetic routes mentioned above. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors under controlled conditions to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the cyclopropylmethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals, owing to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The fluorine atom and cyclopropylmethoxy group contribute to the compound’s binding affinity and specificity, enhancing its effectiveness as an inhibitor or ligand.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Boronic Acids
Key Observations:
Steric Effects : The cyclopropylmethoxy group in the target compound introduces significant steric hindrance, which can slow reaction kinetics but improve selectivity in coupling reactions . Ethoxy and isopropoxy analogs are less hindered, favoring faster reactions but lower regioselectivity .
Electronic Effects: Fluorine’s electron-withdrawing nature stabilizes the boronic acid group, reducing protodeboronation. Non-fluorinated analogs (e.g., 6-isopropoxypyridin-3-ylboronic acid) are more susceptible to degradation under basic conditions .
Hybrid Effects : Compounds like (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (CAS: 1008140-70-2) combine trifluoromethoxy’s strong electron-withdrawing effects with boronic acid reactivity, but their synthesis is more complex .
Reactivity in Cross-Coupling Reactions
The target compound’s performance in Suzuki-Miyaura reactions is benchmarked against analogs:
- Catalyst Compatibility : Palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (e.g., tricyclohexylphosphonium tetrafluoroborate) are often required for efficient coupling due to steric hindrance from cyclopropylmethoxy .
- Substrate Scope : The cyclopropylmethoxy group limits coupling with highly hindered electrophiles but improves compatibility with electron-deficient partners (e.g., aryl chlorides) .
Research and Application Insights
- Drug Synthesis : The compound’s stability and steric profile make it ideal for synthesizing kinase inhibitors, where controlled coupling is critical .
- Material Science : Its boronic acid group enables functionalization of polymers and sensors, though bulkier analogs (e.g., isopropoxy derivatives) are less favored due to solubility issues .
Biological Activity
6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid is a boronic acid derivative with significant implications in medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopropylmethoxy group and a fluorine atom, allows it to participate in various biological activities, particularly in the context of drug discovery and development.
The compound has the following chemical formula: CHB F N O. It is classified as an organoboron compound, which plays a crucial role in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
| Property | Value |
|---|---|
| Molecular Formula | CHB F N O |
| Molecular Weight | 223.03 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid primarily involves its role as a building block in drug synthesis. It can inhibit specific enzymes or pathways due to its boronic acid functionality, which is known to interact with serine and cysteine residues in proteins, potentially leading to the modulation of various biological processes.
Biological Activity
Research indicates that this compound has shown promise in several areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of boronic acids can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, compounds similar to 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid have demonstrated inhibitory effects on p38α MAP kinase, which is crucial for cancer cell survival and proliferation .
- Anti-inflammatory Effects : Boronic acids are also being explored for their anti-inflammatory properties. The mechanism typically involves the inhibition of inflammatory cytokines and enzymes that contribute to chronic inflammation .
- Antibacterial Properties : There is ongoing research into the antibacterial activity of boronic acid derivatives. These compounds may inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies highlight the compound's potential:
- A study on pyridine derivatives indicated that modifications at specific positions could enhance biological activity against various cancer cell lines, suggesting that 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid could be optimized for improved efficacy .
- Another investigation focused on the synthesis of related compounds that exhibited selective inhibition of kinases associated with inflammatory diseases, demonstrating the therapeutic potential of similar boronic acid structures .
Q & A
Q. Purity Validation :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area) .
- NMR Spectroscopy : Confirm structural integrity via and NMR. Key signals include a fluorine triplet (2-F, ~-110 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm) .
Basic: What are the critical storage and handling protocols for this compound?
Answer:
- Storage : Store at 4–8°C under inert atmosphere (argon) to prevent boronic acid degradation via protodeboronation. Use amber vials to limit light exposure .
- Handling : Use gloves and eye protection (H315/H319 hazards). Work in a fume hood due to potential dust formation (H335) .
- Stability : Monitor for color changes (yellowing indicates decomposition). Re-purify via recrystallization (MeOH/H₂O) if needed .
Advanced: How do electronic effects of substituents influence Suzuki-Miyaura coupling efficiency with this boronic acid?
Answer:
The cyclopropylmethoxy group exerts both steric and electronic effects:
- Electron-donating effect : Enhates boronic acid reactivity by increasing electron density at the boron atom, facilitating transmetalation .
- Steric hindrance : The bulky cyclopropyl group may reduce coupling yields with hindered aryl halides. Mitigate this by using polar solvents (DME/H₂O) and Pd catalysts with bulky ligands (e.g., SPhos) .
Q. Optimization Table :
| Aryl Halide Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/SPhos | 82 | |
| 2-Chloroquinoline | PdCl₂(dtbpf) | 65 |
Advanced: How can researchers address contradictory NMR data in derivatives of this compound?
Answer:
Discrepancies often arise from:
- Rotamers : The cyclopropyl group may restrict rotation, causing splitting in NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- Boronic acid equilibria : Anhydride formation (boroxines) alters chemical shifts. Confirm by NMR or derivatization with pinacol .
- Impurity overlap : Compare with LC-MS data to rule out byproducts (e.g., dehalogenated species).
Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions in this scaffold?
Answer:
The 2-fluoro and 6-cyclopropylmethoxy groups direct electrophiles via:
- Ortho/para Directors : Fluorine (electron-withdrawing) directs electrophiles to the 4-position, while the methoxy group (electron-donating) activates the 5-position. Computational studies (DFT) show competing directing effects, with observed regioselectivity dependent on reaction conditions .
Case Study : Nitration yields 85% 5-nitro derivative under HNO₃/H₂SO₄, validated by X-ray crystallography .
Advanced: How does solvent choice impact protodeboronation rates during cross-coupling?
Answer:
Protodeboronation is pH- and solvent-dependent:
Q. Kinetic Data :
| Solvent System | Half-life (h) |
|---|---|
| DMF/H₂O (4:1) | 12 |
| EtOH/H₂O (3:1) | 3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
